![molecular formula C16H10N4O3S2 B2536642 N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)-2-硝基苯甲酰胺 CAS No. 476631-70-6](/img/structure/B2536642.png)

N-(7-甲基-[1,3]噻唑并[5,4-e][1,3]苯并噻唑-2-基)-2-硝基苯甲酰胺

货号 B2536642

CAS 编号:

476631-70-6

分子量: 370.4

InChI 键: HWUSKXNPYDPDQD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(7-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide” is a compound with the molecular formula C12H11N3OS2. It has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da .

Synthesis Analysis

The synthesis of such compounds often involves the use of green chemistry principles and simple reagents. The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . The conversion of the hydrazine moiety in 2-hydrazinobenzothiazole to the pyrazole ring and further functionalization of the latter was realized .Physical And Chemical Properties Analysis

The compound has an average mass of 277.365 Da and a monoisotopic mass of 277.034363 Da . More specific physical and chemical properties are not available in the retrieved literature.科学研究应用

抗癌潜力

- 抑制运动蛋白纺锤体蛋白 (KSP) 以治疗癌症:已发现与本化合物相关的化合物(如 AZD4877)是运动蛋白纺锤体蛋白 (KSP) 的抑制剂,显示出优异的生化效力和适合临床开发的药物特性。该化合物使细胞停滞在有丝分裂中,导致细胞死亡,表明其作为抗癌剂的潜在用途 (Theoclitou 等人,2011).

抗菌活性

苯并噻唑-亚氨基-苯甲酸衍生物:合成并表征了一系列苯并噻唑-亚氨基-苯甲酸衍生物。这些化合物及其金属配合物对引起人体各个部位感染的细菌菌株表现出良好的抗菌活性 (Mishra 等人,2019).

一些苯并噻唑衍生物的合成和生物活性:合成了一系列苯并噻唑衍生物,并显示出显着的药理和生物活性,尤其是抗炎和抗菌特性 (Hunasnalkar 等人,2010).

抗惊厥特性

- 抗惊厥药物的质量控制方法开发:合成了 1,3,4-噻二唑的衍生物,并显示出高抗惊厥活性。该物质已获得专利并被提议用于进一步的临床前研究,强调了质量控制在新药开发中的重要性 (Sych 等人,2018).

生物活性评估

- 抗增殖活性的评估:研究了一系列 N-1,3-苯并噻唑-2-基苯甲酰胺衍生物对人肝癌肝细胞癌和乳腺癌细胞系的抗增殖活性。化合物对细胞生长表现出显着的抑制作用,突出了此类衍生物作为新型凋亡诱导剂的潜力 (Corbo 等人,2016).

作用机制

未来方向

属性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O3S2/c1-8-17-13-12(24-8)7-6-10-14(13)25-16(18-10)19-15(21)9-4-2-3-5-11(9)20(22)23/h2-7H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUSKXNPYDPDQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

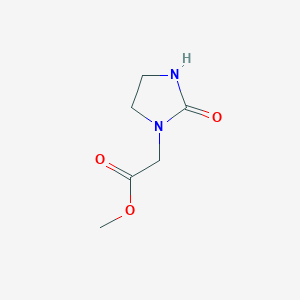

Methyl 2-(2-oxoimidazolidin-1-yl)acetate

1550068-14-8

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2536561.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2536567.png)

![(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetic acid butyl ester](/img/structure/B2536569.png)

![N-(3-fluoro-4-methylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536570.png)

![tert-Butyl 2-[Methoxy(methyl)amino]-2-oxoacetate](/img/structure/B2536571.png)